![molecular formula C17H19F6NO4 B13717370 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.
Introduction of the trifluoromethyl groups: The phenyl ring is substituted with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyric acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the Boc protecting group.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl groups, making it less hydrophobic.
4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-amino group, reducing its reactivity in certain biological contexts.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring makes 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid unique. This combination of features can influence its solubility, reactivity, and interactions with biological molecules.
Propriétés
Formule moléculaire |
C17H19F6NO4 |
|---|---|
Poids moléculaire |
415.33 g/mol |
Nom IUPAC |
4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
Clé InChI |
WSDMSXGGWDJBIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/structure/B13717290.png)
![1-Cyclobutyl-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13717296.png)
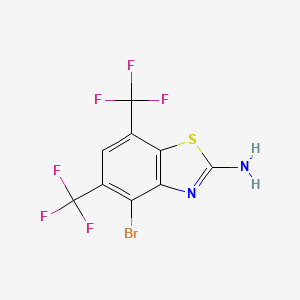
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
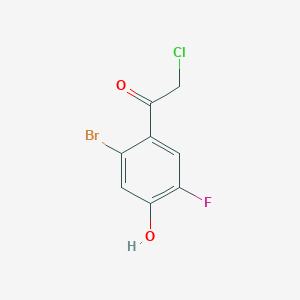
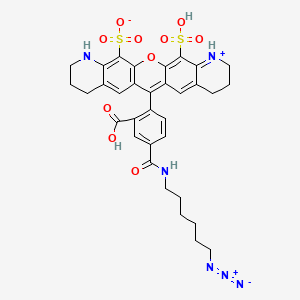
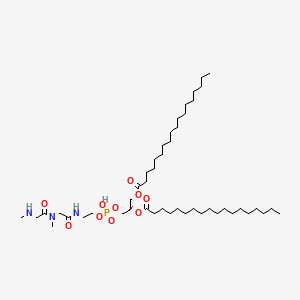
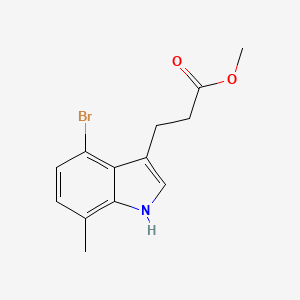
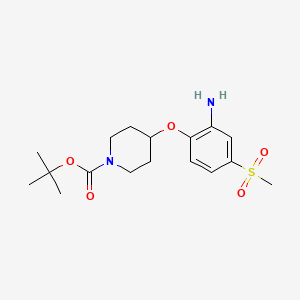
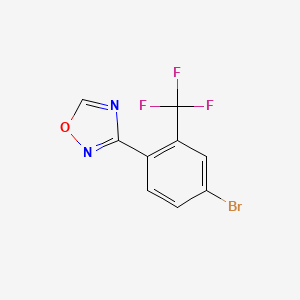
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13717378.png)

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

